molecular formula C16H16F3N3S B4556379 1-butyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-butyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4556379
M. Wt: 339.4 g/mol
InChI Key: HCGGAKYANGQZOU-UHFFFAOYSA-N
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Description

1-butyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C16H16F3N3S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10170318 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Researchers have synthesized derivatives of pyrazolo[3,4-b]pyridine, including pyridopyrazolopyrimidine, triazine derivatives, and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, through reactions with different active methylene compounds and halo compounds. These reactions have led to a diverse array of compounds with potential applications in chemical synthesis and material science (Rateb, 2014).

Photophysical Properties and OLED Applications

The photophysical properties of Pt(II) complexes bearing pyrazole chelates have been examined, revealing their potential use in organic light-emitting diodes (OLEDs). These studies show the mechanoluminescence and concentration-dependent photoluminescence of these complexes, with applications in efficient white OLEDs (Huang et al., 2013).

Fused Heterocycles Incorporating Trifluoromethyl Moiety

Microwave-assisted synthesis has been utilized to create fused heterocycles that incorporate the trifluoromethyl moiety, leading to pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. These compounds have implications for the development of new materials and pharmaceuticals (Shaaban, 2008).

Library of Fused Pyridine-4-Carboxylic Acids

A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, has been generated. These compounds undergo various combinatorial transformations, such as amide coupling and esterification, demonstrating their versatility in chemical synthesis and potential drug discovery applications (Volochnyuk et al., 2010).

Disperse Dyes Application

Derivatives of pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine have been applied as disperse dyes, showcasing the compound's utility in textile coloring. This application highlights the compound's potential in industrial dyeing processes (Ho, 2005).

Synthesis and Biomedical Applications

A comprehensive review on pyrazolo[3,4-b]pyridines, including their synthesis and biomedical applications, showcases the compound's potential in the pharmaceutical industry. This research outlines various synthetic methods and the diversity of substituents that can be added to the core structure for potential therapeutic uses (Donaire-Arias et al., 2022).

Properties

IUPAC Name

1-butyl-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3S/c1-3-4-7-22-15-14(10(2)21-22)11(16(17,18)19)9-12(20-15)13-6-5-8-23-13/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGGAKYANGQZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.